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molecular formula C10H12ClFO B7994808 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol

1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-ol

Cat. No. B7994808
M. Wt: 202.65 g/mol
InChI Key: SEFGOVNSFQSMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434695B2

Procedure details

To a solution of methylmagnesium bromide (100 mL, 100.0 mmol, 1.0 M in THF) was added a solution of 1-(4-chloro-3-fluorophenyl)propan-2-one (9.00 g, 48.20 mmol) in THF (20 mL) dropwise at 0° C. under N2 and the reaction mixture was heated at 76° C. for 12 h. It was then cooled to rt and quenched with saturated NH4Cl aqueous solution (50 mL) and the mixture was poured into water (200 mL). The resulting mixture was extracted with EtOAc (100 mL×4) and the combined organic phases were washed with brine (100 mL×2), dried over anhydrous Na2SO4 (50 g) and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=8:1) to give the title compound as yellow liquid (8.61 g, 88.2%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88.2%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](=[O:14])[CH3:13])=[CH:7][C:6]=1[F:15]>C1COCC1>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([CH3:1])([OH:14])[CH3:13])=[CH:7][C:6]=1[F:15]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(C)=O)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
76 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl aqueous solution (50 mL)
ADDITION
Type
ADDITION
Details
the mixture was poured into water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (100 mL×4)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 (50 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=8:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CC(C)(O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.61 g
YIELD: PERCENTYIELD 88.2%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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